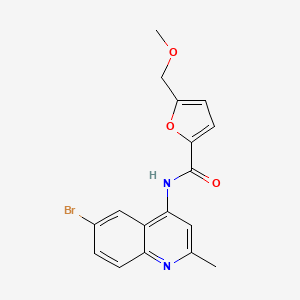
3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide (3-ASDMPB) is a novel sulfonamide compound that has recently been studied for its potential applications in scientific research. The compound has shown promise as a tool for studying biochemical and physiological processes, and has been found to have a wide range of potential applications in the laboratory.
科学的研究の応用
3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to have a wide range of applications in scientific research. It has been used as a tool to study the biochemical and physiological processes of cells, and has been found to have potential applications in drug discovery, drug delivery, and gene expression studies. It has also been used to study the structure and function of proteins, and has been found to have potential applications in the development of new drugs and therapeutic agents.
作用機序
3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is known to interact with proteins, lipids, and nucleic acids in cells. It has been found to bind to specific proteins and alter their structure and function, which can lead to changes in cellular processes. It has also been found to interact with lipids and nucleic acids, which can lead to changes in gene expression and other biochemical and physiological processes.
Biochemical and Physiological Effects
3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to have a wide range of effects on biochemical and physiological processes. It has been found to modulate the activity of enzymes, receptors, and transporters, which can lead to changes in cellular signaling pathways, gene expression, and other biochemical and physiological processes. It has also been found to modulate the activity of ion channels, which can lead to changes in cell membrane potential and other physiological processes.
実験室実験の利点と制限
The use of 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a wide range of experiments. It is also relatively non-toxic, and can be used in experiments with cell cultures and animal models. However, there are also some limitations to the use of 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in laboratory experiments. It is not very stable, and can degrade over time. It is also not very soluble in water, which can limit its use in experiments requiring aqueous solutions.
将来の方向性
The potential future directions for 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide are numerous. It could be further studied for its potential applications in drug discovery, drug delivery, and gene expression studies. It could also be studied for its potential applications in the development of new therapeutic agents and drugs. Additionally, it could be studied for its potential effects on other biochemical and physiological processes, such as the regulation of ion channels and cell membrane potential. Finally, it could be studied for its potential applications in the development of new materials and nanomaterials.
合成法
3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized using a reaction between 4-methylbenzamide and 2,4-dimethoxyphenylazepane-1-sulfonyl chloride. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature of 0-25°C. The reaction is complete when the reaction mixture is heated to 100°C and then cooled to room temperature. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-8-9-17(14-21(16)30(26,27)24-12-6-4-5-7-13-24)22(25)23-19-11-10-18(28-2)15-20(19)29-3/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVAEROSHDQFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)
![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420844.png)
![4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420849.png)
![2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420851.png)
![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420860.png)
![5-(3-chlorophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6420861.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420871.png)

![7,8-bis(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6420883.png)
![3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B6420891.png)
![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)


![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)